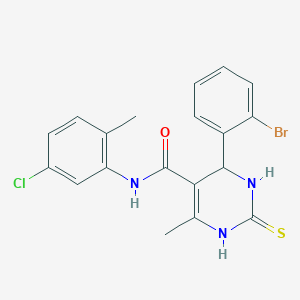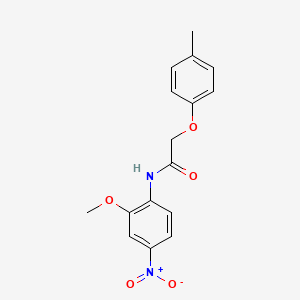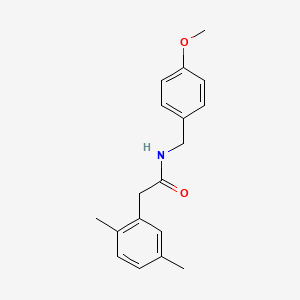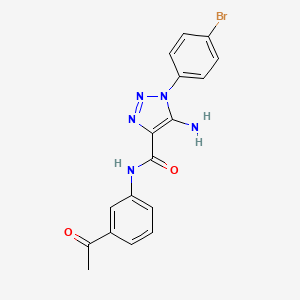
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural communication and plasticity.
作用機序
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neural communication. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the NMDA receptor, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can modulate synaptic plasticity and reduce excitotoxicity, which can lead to neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It can reduce glutamate-induced excitotoxicity and oxidative stress, which can lead to neuroprotection. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can also modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various neurological and psychiatric disorders. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can reduce inflammation and apoptosis, which can contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for specific modulation of synaptic plasticity and neural communication. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is also relatively stable and can be easily synthesized, which makes it a useful tool for studying the NMDA receptor. However, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has some limitations as well. Its effects can be dose-dependent, and it can have off-target effects on other receptors. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promising results in animal models of stroke, traumatic brain injury, and chronic pain, and further studies are needed to determine its efficacy in humans. Additionally, N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be used as a tool to study the NMDA receptor and its role in synaptic plasticity and neural communication. Future studies can also investigate the potential off-target effects of N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its interactions with other receptors.
合成法
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.
科学的研究の応用
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been investigated for its potential use in the treatment of chronic pain, depression, and addiction.
特性
IUPAC Name |
N-(2-cyclohexyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-11-15(17-16(20)10-9-13-7-8-13)19(18-12)14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSOTRMBNYTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)
